(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC8550228
InChI: InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9-
SMILES:
Molecular Formula: C14H16N2OS2
Molecular Weight: 292.4 g/mol

(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

CAS No.:

Cat. No.: VC8550228

Molecular Formula: C14H16N2OS2

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

(5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one -

Specification

Molecular Formula C14H16N2OS2
Molecular Weight 292.4 g/mol
IUPAC Name (5Z)-5-[[4-(diethylamino)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C14H16N2OS2/c1-3-16(4-2)11-7-5-10(6-8-11)9-12-13(17)15-14(18)19-12/h5-9H,3-4H2,1-2H3,(H,15,17,18)/b12-9-
Standard InChI Key CWQLQYNQWCTDQF-XFXZXTDPSA-N
Isomeric SMILES CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)NC(=S)S2
Canonical SMILES CCN(CC)C1=CC=C(C=C1)C=C2C(=O)NC(=S)S2

Introduction

Overview of the Compound

The compound (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one is a heterocyclic organic molecule derived from the thiazole family. It contains a thiazol-4(5H)-one core substituted with a diethylamino-benzylidene group at position 5 and a mercapto (-SH) group at position 2. This structure is notable for its conjugated system and potential bioactivity, particularly in medicinal chemistry.

Structural Features

The compound exhibits the following structural characteristics:

  • Thiazole Ring: A five-membered aromatic ring containing sulfur and nitrogen atoms. This ring is known for its electron delocalization and aromaticity, contributing to the stability and reactivity of the molecule .

  • Benzylidene Substituent: The benzylidene group attached at position 5 enhances conjugation, which may influence electronic properties and bioactivity.

  • Diethylamino Group: The electron-donating nature of this group can affect the molecule's interaction with biological targets.

  • Mercapto Group: The -SH group at position 2 provides potential sites for coordination with metal ions or interactions in biological systems.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Condensation Reaction: A thiazolone derivative reacts with an aldehyde (e.g., 4-(diethylamino)benzaldehyde) under basic or acidic conditions to form the benzylidene-substituted product.

  • Optimization: Conditions such as solvent choice, temperature, and catalyst presence are optimized to maximize yield and purity.

Applications in Medicinal Chemistry

Compounds like (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one have been studied for various pharmacological activities:

  • Anticancer Activity: Similar thiazole derivatives have shown cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

  • Antimicrobial Properties: The thiazole core is known for its activity against bacterial and fungal pathogens .

  • Antioxidant Potential: The conjugated system may scavenge free radicals, reducing oxidative stress.

Analytical Characterization

The compound's structure is confirmed through:

Comparative Data Table

PropertyDescription
Molecular FormulaC14H16N2OS2C_{14}H_{16}N_2OS_2
Molecular Weight~292.42 g/mol
Key Functional GroupsThiazolone core, benzylidene, diethylamino, mercapto
Synthesis MethodCondensation reaction with aldehydes
BioactivityAnticancer, antimicrobial, antioxidant
Analytical TechniquesNMR, MS, X-ray crystallography

Future Research Directions

To fully explore the potential of (5E)-5-[4-(diethylamino)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one:

  • Pharmacological Testing: Evaluate its efficacy across diverse cell lines and pathogens.

  • Derivatization Studies: Modify substituents to optimize activity and reduce toxicity.

  • Mechanistic Insights: Investigate molecular interactions using computational docking studies.

This compound represents a promising scaffold for drug development due to its versatile chemical structure and broad range of potential biological activities.

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